3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid
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Overview
Description
3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid is a chemical compound with the molecular formula C11H13ClO3. It is a member of the phenoxypropionic acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenoxy group attached to a dimethylpropionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid typically involves the reaction of 3-chlorophenol with 2,2-dimethylpropionic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the 3-chlorophenol, followed by the addition of 2,2-dimethylpropionic acid chloride. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as micro-pressurized liquid extraction (µPLE) coupled with high-performance liquid chromatography (HPLC) can be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted phenoxypropionic acids.
Scientific Research Applications
3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies related to plant growth regulation and herbicide activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and plant growth regulators
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to the disruption of normal plant growth processes, ultimately causing plant death. The compound binds to auxin receptors, triggering a cascade of events that result in uncontrolled cell division and elongation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenoxy)propionic acid
- 4-Chlorophenoxyacetic acid
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other phenoxy acids, it has a higher degree of selectivity and potency in its applications, particularly in herbicidal activity .
Properties
Molecular Formula |
C11H13ClO3 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(3-chlorophenoxy)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,10(13)14)7-15-9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3,(H,13,14) |
InChI Key |
XHWMOAVPNOQVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC(=CC=C1)Cl)C(=O)O |
Origin of Product |
United States |
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